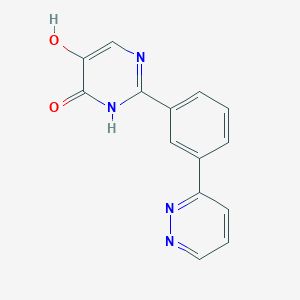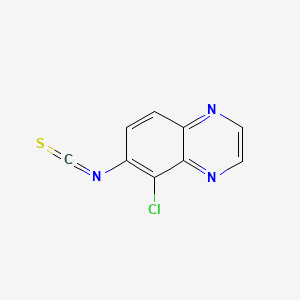
5-Chloro-6-isothiocyanatoquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-6-isothiocyanatoquinoxaline: is a chemical compound with the molecular formula C9H4ClN3S and a molecular weight of 221.66 g/mol . It is a quinoxaline derivative, characterized by the presence of a chlorine atom at the 5th position and an isothiocyanate group at the 6th position on the quinoxaline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-isothiocyanatoquinoxaline typically involves the reaction of 5-chloroquinoxaline with thiophosgene (CSCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the isothiocyanate group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloro-6-isothiocyanatoquinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The isothiocyanate group can react with nucleophiles, such as amines, to form thiourea derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Addition Reactions: Reagents such as primary or secondary amines are used, and the reactions are usually conducted at room temperature or slightly elevated temperatures in polar solvents.
Major Products Formed:
Substitution Reactions: Products include various substituted quinoxalines, depending on the nucleophile used.
Addition Reactions: Products include thiourea derivatives, which are formed by the addition of amines to the isothiocyanate group.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Chloro-6-isothiocyanatoquinoxaline is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various substituted quinoxalines and thiourea derivatives.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its ability to form covalent bonds with nucleophilic amino acid residues makes it a valuable tool for probing enzyme active sites.
Medicine: While not used directly as a therapeutic agent, this compound is employed in medicinal chemistry research to develop potential drug candidates. Its derivatives have shown promise in the development of anticancer and antimicrobial agents.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique reactivity makes it suitable for the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Chloro-6-isothiocyanatoquinoxaline primarily involves its reactivity with nucleophiles. The isothiocyanate group can form covalent bonds with nucleophilic amino acid residues, such as cysteine, in proteins. This covalent modification can inhibit enzyme activity or alter protein function, making it a useful tool for studying enzyme mechanisms and protein interactions.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-6-isothiocyanatoquinoxaline: Similar in structure, with a bromine atom instead of chlorine.
6-Isothiocyanatoquinoxaline: Lacks the halogen substituent at the 5th position.
Uniqueness: 5-Chloro-6-isothiocyanatoquinoxaline is unique due to the presence of both a chlorine atom and an isothiocyanate group on the quinoxaline ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C9H4ClN3S |
|---|---|
Molekulargewicht |
221.67 g/mol |
IUPAC-Name |
5-chloro-6-isothiocyanatoquinoxaline |
InChI |
InChI=1S/C9H4ClN3S/c10-8-6(13-5-14)1-2-7-9(8)12-4-3-11-7/h1-4H |
InChI-Schlüssel |
KFLGWYXTWLDCCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=CN=C2C(=C1N=C=S)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetonitrile, 2-[[(2-methoxyphenyl)methyl]methylamino]-](/img/structure/B13865547.png)
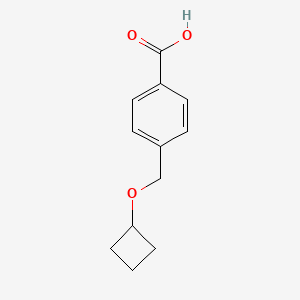
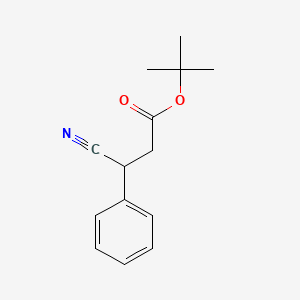
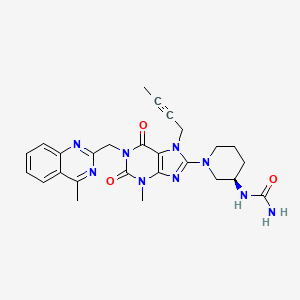
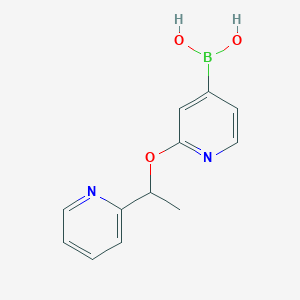
![3-[[4-(3-methoxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide](/img/structure/B13865577.png)

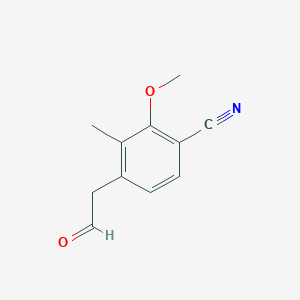
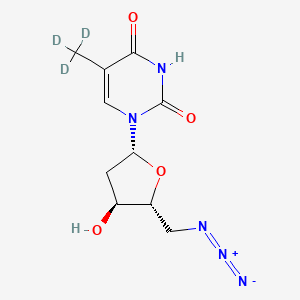

![2-[(4-Nitrophenyl)methyl] (4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid Ester](/img/structure/B13865620.png)
![2-[(4-methoxyphenyl)methyl]-5-methyl-6,7-dihydro-5H-indazol-4-one](/img/structure/B13865621.png)

